molecular formula C14H21IN2O2 B4909099 4-[(4-Ethylpiperazin-1-yl)methyl]-2-iodo-6-methoxyphenol

4-[(4-Ethylpiperazin-1-yl)methyl]-2-iodo-6-methoxyphenol

Cat. No.: B4909099
M. Wt: 376.23 g/mol
InChI Key: RZHQZXGPBBTJMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-Ethylpiperazin-1-yl)methyl]-2-iodo-6-methoxyphenol is an organic compound that belongs to the class of phenols This compound is characterized by the presence of an ethylpiperazine group, an iodine atom, and a methoxy group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Ethylpiperazin-1-yl)methyl]-2-iodo-6-methoxyphenol typically involves multiple steps. One common method starts with the iodination of 2-methoxyphenol to introduce the iodine atom at the 2-position. This is followed by the alkylation of the phenol with 4-ethylpiperazine to form the final product. The reaction conditions often involve the use of solvents such as methanol or chloroform and may require catalysts to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Ethylpiperazin-1-yl)methyl]-2-iodo-6-methoxyphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[(4-Ethylpiperazin-1-yl)methyl]-2-iodo-6-methoxyphenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(4-Ethylpiperazin-1-yl)methyl]-2-iodo-6-methoxyphenol involves its interaction with specific molecular targets. The ethylpiperazine group can interact with biological receptors, while the iodine and methoxy groups can influence the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Methylpiperazin-1-yl)methyl]-2-iodo-6-methoxyphenol
  • 4-[(4-Ethylpiperazin-1-yl)methyl]-2-chloro-6-methoxyphenol
  • 4-[(4-Ethylpiperazin-1-yl)methyl]-2-bromo-6-methoxyphenol

Uniqueness

4-[(4-Ethylpiperazin-1-yl)methyl]-2-iodo-6-methoxyphenol is unique due to the presence of the iodine atom, which can significantly alter its chemical and biological properties compared to its chloro or bromo analogs.

Properties

IUPAC Name

4-[(4-ethylpiperazin-1-yl)methyl]-2-iodo-6-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21IN2O2/c1-3-16-4-6-17(7-5-16)10-11-8-12(15)14(18)13(9-11)19-2/h8-9,18H,3-7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZHQZXGPBBTJMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CC(=C(C(=C2)I)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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